molecular formula C4H5N3O B034091 Isocytosine CAS No. 100643-25-2

Isocytosine

Cat. No.: B034091
CAS No.: 100643-25-2
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

Isocytosine is a pyrimidine nucleobase analog, structurally isomeric to the canonical nucleobase cytosine. This structural distinction underpins its significant value in biochemical and pharmaceutical research, primarily as a non-natural component in the design and synthesis of oligonucleotides. Its incorporation into nucleic acid strands allows scientists to probe base-pairing specificity, study the stability of DNA and RNA duplexes, and engineer novel genetic materials with altered properties. This compound is a fundamental building block in the development of expanded genetic alphabets, such as in the artificially engineered base pair with isoguanine, which seeks to augment the information storage capacity of DNA. Furthermore, its role extends to medicinal chemistry, where it serves as a key scaffold for the synthesis of nucleoside analogs investigated for their potential antiviral and anticancer activities. By acting as a hydrogen-bonding element with unique recognition patterns, this compound provides researchers with a critical tool for manipulating nucleic acid structure and function, driving innovation in fields like synthetic biology, molecular diagnostics, and drug discovery. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Preparation Methods

Guanidine-Uracil Derivative Condensation

A foundational method involves the condensation of guanidine salts with substituted uracil derivatives under alkaline conditions. For instance, 1,3-dimethyluracil reacts with guanidine hydrochloride in the presence of sodium ethoxide to yield isocytosine. The reaction proceeds via nucleophilic attack of the guanidine on the uracil ring, followed by dealkylation and purification through ion-exchange chromatography. Key parameters include:

  • Reagents : 1,3-dimethyluracil (0.01 mol), guanidine hydrochloride (0.1 mol), sodium ethoxide (1 M).

  • Conditions : Reflux under nitrogen for 18 hours.

  • Yield : 66% (0.73 g), with melting point 265–267°C.

This method is adaptable to other uracil derivatives (e.g., 1,3-diethyluracil), though yields remain consistent.

Table 1: Variants of Uracil-Guanidine Condensation

Uracil DerivativeBaseSolventYield (%)
1,3-DimethyluracilNaOEtWater66
1,3-DiethyluracilNaOEtWater65–68
1,3-DibenzyluracilNaOEtWater63

Sodium Alcoholate-Mediated Synthesis

A patent by Tisza et al. (US2376637A) discloses a continuous process using sodium alcoholates (e.g., sodium ethylate) to catalyze the reaction between alkyl formates and alkyl acetates in nonpolar solvents (e.g., kerosene). Guanidine nitrate is subsequently introduced under alkaline conditions to form this compound.

  • Example : Ethyl formate (222 g) and ethyl acetate (264 g) react with sodium ethylate in kerosene at 15–20°C for 40 hours, followed by guanidine nitrate addition.

  • Yield : 117 g (84% based on sodium input).

This method eliminates intermediate isolation steps, enhancing scalability for industrial production.

Catalytic Carbonylative Coupling

Palladium-Catalyzed Approach

A 2017 innovation employs Pd-catalyzed carbonylative coupling of α-chloro ketones and guanidines to construct the 2-aminopyrimidin-4-one core. The mechanism involves in situ formation of a (β-oxoacyl)palladium intermediate, which cyclizes with guanidine to yield this compound analogues.

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (1 atm).

  • Conditions : 100°C in DMF for 24 hours.

  • Scope : Accommodates electron-deficient and sterically hindered substrates.

  • Yield : 45–72%, with 2-aminoimidazoles as minor byproducts.

Table 2: Selected Substrates and Yields

α-Chloro KetoneGuanidineProduct Yield (%)
2-ChloroacetophenoneN,N'-Diphenyl68
2-ChlorocyclohexanoneN-Methyl55
2-Chloro-1-indanoneN,N'-Diethyl72

This method offers direct access to substituted isocytosines but requires optimization for large-scale applications.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Classical Methods : High yields (60–85%) but require harsh conditions (reflux, strong bases).

  • Catalytic Methods : Moderate yields (45–72%) with superior selectivity for complex derivatives.

Industrial Viability

The sodium alcoholate process is preferred for bulk synthesis due to:

  • Cost-Effectiveness : Kerosene and sodium are inexpensive.

  • Continuous Operation : Single-vessel reactions reduce purification steps.

In contrast, Pd-catalyzed methods are suited for R&D due to their versatility in generating analogues.

Emerging Trends and Recommendations

Recent advances focus on green chemistry and catalytic diversification . Future directions include:

  • Enzymatic Synthesis : Leveraging transaminases for stereoselective this compound production.

  • Flow Chemistry : Enhancing Pd-catalyzed reactions via continuous-flow systems.

Researchers should prioritize optimizing catalytic systems to improve yields while reducing metal loading.

Chemical Reactions Analysis

Tautomerism and Proton Transfer

Isocytosine is used in physical chemical studies that involve hydrogen bonding, tautomerism, and proton transfer effects in nucleobases . Irradiation of this compound in an aqueous solution with UVC light provokes an oxo-hydroxy phototautomerism . Spectroscopic analysis shows a decrease in UV maxima at 285 nm and 202-203 nm, with a photoreaction rate constant of 5.29×103min15.29\times 10^{-3}\text{min}^{-1} . This suggests a transformation of the this compound tautomer (iCD) into a hydroxy form (iCE). After the UV light source is removed, the peaks return to their initial positions, showing that the tautomerization goes back thermally to form the stable iCD oxo-amino form, with a rate constant of 0.12×103min10.12\times 10^{-3}\text{min}^{-1} . Theoretical simulations indicate the phototransformation occurs between amino-oxo and amino-hydroxy tautomers, likely supported by a water molecule along the 1ππ1\pi\pi^* excited-state reaction pathway .

Deamination Reactions

This compound can be converted into uracil by this compound deaminases (ICDs) . These enzymes can also convert 5-fluorothis compound into 5-fluorouracil . Several ICDs, including VCZ, URA3, and URA4, have been discovered using metagenomic libraries .

VCZ, URA3 and URA4 are capable of converting this compound, but not cytosine into uracil, as well as 5-fluorothis compound into 5-FU . VCZ has a Zn2+ binding site that is coordinated by three Nε2 atoms of His68, His70, His234, and the Oδ1 of Asp322 .

The table below shows a comparison of the kinetic parameters of different enzymes :

EnzymeSubstrateKcatK_{cat} (s⁻¹)KMK_M (µM)Kcat/KMK_{cat}/K_M (M⁻¹ s⁻¹)
bCDCytosine49.684601.07×1051.07\times 10^5
yCDCytosine17011701.45×1051.45\times 10^5
URA3This compound2.00±0.152.00\pm 0.151085±1201085\pm 1201800±1001800\pm 100
VCZThis compound1.64±0.061.64\pm 0.061860±451860\pm 45880±30880\pm 30

Biginelli-like Reactions

This compound scaffolds can be constructed via DNA-compatible Biginelli reactions . This involves a one-pot reaction of DNA-conjugated guanidines with aldehydes and methyl cyanoacetates to yield this compound derivatives .

Metal Complex Binding

This compound is used in physical chemical studies involving metal complex binding . For example, supramolecular systems with platinum(II) ions coordinated to this compound have been studied for their self-assembly properties . These complexes can form discrete polygonal architectures through intermolecular hydrogen bonds between this compound moieties .

Reactions with Methyl N-Cyanomethanimidate

This compound reacts with methyl N-cyanomethanimidate, leading to chemical modifications of the nucleobase .

Scientific Research Applications

Cancer Therapy

Isocytosine as a Prodrug:
this compound has shown promise in cancer treatment through its conversion by specific enzymes into therapeutic agents. A notable study identified this compound-specific deaminases (ICD) that convert this compound into uracil, which can then be utilized in gene-directed enzyme-prodrug therapy (GDEPT) . This method allows for targeted cancer therapy with reduced side effects compared to traditional cytosine-based therapies, as the deaminases derived from gut flora are less efficient in degrading this compound than cytosine .

Case Study:
In vitro and in vivo experiments demonstrated that the enzyme/prodrug pair of 5-fluorothis compound (5-FIC) and ICD effectively inhibited tumor growth in colorectal cancer cell lines. The structural characterization of the ICD revealed critical insights into its substrate binding and catalytic mechanisms, enhancing its therapeutic potential .

Structural Biology

Nucleobase Pairing Studies:
this compound has been employed in structural studies to investigate nucleobase pairing mechanisms. It pairs normally with non-natural isoguanine and exhibits unique pairing with natural guanine, contributing to research on the origins of genetic complementarity . This property makes this compound valuable for understanding nucleic acid structures and functions.

Research Findings:
Studies utilizing this compound have explored its interactions in various environments, such as its excited state dynamics in different solvents. These investigations provide insights into the behavior of nucleobases under varying conditions, which is crucial for developing new biophysical techniques .

Synthetic Biology

Hachimoji Nucleic Acids:
this compound is one of the building blocks of Hachimoji nucleic acids, which expand the genetic code beyond the traditional four bases. This innovation opens avenues for synthetic biology applications, including the development of novel biomolecules with enhanced functionalities .

Machine Learning Applications:
Recent advancements have utilized machine learning to construct DNA-encoded libraries incorporating this compound scaffolds. This approach facilitates high-throughput screening for potential drug candidates and novel biochemical pathways .

Chemical Synthesis and Drug Development

Antiviral Applications:
this compound's unique chemical properties make it a candidate for antiviral drug development. Its ability to serve as a substrate for specific enzymes positions it as a potential component in designing drugs that target viral replication mechanisms .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Cancer TherapyUtilization of this compound in GDEPT with ICD for targeted therapyEffective inhibition of tumor growth; reduced side effects
Structural BiologyInvestigation of nucleobase pairing and structural dynamicsInsights into genetic code origins; excited state dynamics studied
Synthetic BiologyBuilding block for Hachimoji nucleic acids; machine learning applicationsNovel biomolecules; DNA-encoded libraries developed
Chemical SynthesisPotential antiviral applications through specific enzyme interactionsDevelopment of drugs targeting viral replication mechanisms

Mechanism of Action

Comparison with Similar Compounds

Isocytosine vs. Cytosine

  • Structural Isomerism: this compound and cytosine share the molecular formula C₄H₅N₃O but differ in substituent positions. Cytosine (4-amino-2-oxopyrimidine) forms canonical Watson-Crick base pairs with guanine, while this compound (2-amino-4-oxopyrimidine) pairs with isoguanine or guanine in a reversed Watson-Crick manner .
  • Tautomerism: In solution, this compound exhibits a dynamic equilibrium between keto (major) and enol (minor) tautomers, stabilized by dimer formation. Cytosine predominantly exists in the amino-oxo tautomer .
  • Solid-State Organization : Co-crystals of this compound with 5-fluorocytosine (5-FC) demonstrate isomorphic and isostructural arrangements, differing only in H/F substitution at the C5 position. This highlights their structural compatibility despite electronic differences .

Table 1: Structural Properties of this compound and Cytosine

Property This compound Cytosine
Tautomers Keto (major), enol (minor) Amino-oxo (dominant)
Base Pairing Partners Isoguanine, guanine Guanine (Watson-Crick)
Solid-State Dimerization Stabilized by H-bonding Planar H-bonded networks

Enzyme/Prodrug Systems: Comparison with 5-Fluorocytosine and 5-Fluorothis compound

This compound Deaminases vs. Cytosine Deaminases

This compound-specific deaminases (e.g., VCZ, URA3) convert this compound to uracil and 5-fluorothis compound (5-FIC) to 5-fluorouracil (5-FU), a chemotherapeutic agent.

Table 2: Kinetic Parameters of Deaminases

Enzyme Substrate kcat (s⁻¹) Km (μM) kcat/Km (M⁻¹s⁻¹)
VCZ This compound 1.64 1860 8.8 × 10²
URA3 This compound 2.00 1085 1.8 × 10³
E. coli CD Cytosine 4.3 140 3.1 × 10⁴

5-Fluorothis compound vs. 5-Fluorocytosine

  • Specificity : 5-FIC is selectively processed by this compound deaminases, whereas 5-FC is metabolized by gut flora cytosine deaminases, causing systemic toxicity. The kcat/Km ratio for 5-FIC conversion is 10-fold lower than that of 5-FC, enhancing therapeutic safety .
  • Clinical Potential: The VCZ/5-FIC pair reduces side effects in prodrug therapy compared to CodA/5-FC .

Xanthine Oxidase Inhibitors: SAR and Efficacy Compared to Allopurinol and Febuxostat

This compound derivatives exhibit potent XO inhibition, critical in treating hyperuricemia and gout. Structure-activity relationship (SAR) studies reveal:

  • Key Substituents: Cyano/nitro groups at R₁ and O-isopropyl at R₂ enhance inhibition. Hybrid compounds combining this compound with allopurinol or febuxostat moieties show IC₅₀ values as low as 1.03 μM, outperforming allopurinol (IC₅₀ = 1.7 μM) .
  • Mechanism : Mixed-type inhibition (e.g., compound 22b) suggests binding to both active and allosteric sites of XO .

Table 3: IC₅₀ Values of XO Inhibitors

Compound IC₅₀ (μM) Reference Drug IC₅₀ (μM)
22b 1.03 Allopurinol 1.7
22h 1.92 Febuxostat 0.012

Tautomerism and Proton Transfer Dynamics vs. Cytosine

  • NMR Studies: this compound forms dimers in solution, stabilizing minor tautomers (4:3 ratio at 80°C → 1:1 at 120°C). Cytosine tautomerism is less pronounced, favoring the canonical amino-oxo form .
  • Photostability: Gas-phase this compound undergoes efficient radiationless deactivation (τketo = 182 fs; τenol = 533 fs), comparable to natural nucleobases. Cytosine exhibits faster relaxation (~1 ps) due to different excited-state pathways .

Biological Activity

Isocytosine (IC), a non-natural nucleobase and isomer of cytosine, has garnered attention in recent years for its potential applications in biochemistry and pharmacology, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and therapeutic applications.

Structural Characteristics and Enzymatic Activity

This compound is chemically recognized as 2-aminouracil. It has been studied for its unique ability to form hydrogen bonds with other nucleobases, which is crucial for its role in various biochemical pathways. The enzyme this compound deaminase (ICD), specifically the variant VCZ, has been identified as a key player in converting this compound into uracil. This reaction is significant as it can be utilized in gene-directed enzyme-prodrug therapy (GDEPT) for cancer treatment.

Table 1: Key Properties of this compound and Its Enzymatic Interactions

PropertyThis compound (IC)5-Fluorothis compound (5-FIC)Uracil
Chemical FormulaC4H4N2OC4H3FN2OC4H4N2O2
Molecular Weight84.08 g/mol116.08 g/mol112.09 g/mol
Role in TherapyProdrug conversionPrecursor to 5-FUProduct of ICD activity
Enzyme InteractionICD (VCZ)Converts to 5-FUEnd product

The enzymatic conversion of this compound to uracil by ICD involves specific binding sites and catalytic residues within the enzyme structure. Recent studies using X-ray crystallography have elucidated the structural dynamics of VCZ, revealing critical conformational changes upon substrate binding that facilitate the deamination process. These findings suggest that optimizing the enzyme/prodrug pair could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy drugs.

Study on VCZ and 5-FIC

A pivotal study demonstrated the effectiveness of the VCZ/5-FIC system in vitro using human colorectal cancer cell lines (Caco-2 and U87). The results showed that while 5-FIC alone had minimal cytotoxic effects, the presence of VCZ significantly increased cell death rates—approximately 60% reduction in viable cells was observed when both were administered together . Furthermore, in vivo experiments indicated that co-injection of VCZ-expressing mesenchymal stem cells with 5-FIC led to enhanced tumor necrosis and improved survival rates in tumor-bearing mice by about 50% compared to control groups.

Excited-State Dynamics Research

Research into the excited-state dynamics of this compound has revealed insights into its photochemical properties. Studies employing resonant two-photon ionization (R2PI) spectroscopy have highlighted that this compound exhibits unique spectral characteristics compared to its canonical counterparts like cytosine and guanine. The excited-state lifetimes and behavior under various solvent conditions were analyzed, providing a deeper understanding of its potential roles in prebiotic chemistry and molecular biology .

Q & A

Q. What are the key structural and physicochemical properties of isocytosine, and how can they be experimentally validated?

this compound (C₄H₅N₃O) is a pyrimidine derivative with tautomeric forms influenced by solvent and crystallization conditions. Key properties include its molecular weight (111.10 g/mol), solubility in acetic acid (50 mg/mL), and hydrogen-bonding patterns. Structural validation requires techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, ¹⁵N CP-MAS NMR can differentiate tautomers by analyzing nitrogen environments in samples recrystallized from H₂O vs. D₂O . Safety protocols (e.g., avoiding inhalation, eye contact) should be followed during handling due to acute toxicity (H302, H319) .

Q. What methodologies are recommended for synthesizing high-purity this compound in laboratory settings?

Synthesis typically involves condensation reactions of urea derivatives with β-keto esters. Purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis. For scalable protocols, nuclear magnetic resonance (¹H NMR) is critical to verify the absence of byproducts like cytosine analogs. Safety measures include using fume hoods and personal protective equipment (PPE) to mitigate risks associated with dust inhalation (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers design experiments to study tautomerization kinetics of this compound under varying solvent conditions?

Tautomerization dynamics can be probed using time-resolved spectroscopy (e.g., pump–probe laser techniques) and computational simulations (e.g., path-integral molecular dynamics, PIMD). For instance, resonant two-photon ionization (R2PI) spectra reveal distinct tautomeric populations in gas-phase studies, while NMR captures solvent-dependent equilibria . Experimental design should account for solvent polarity, temperature, and isotopic substitution (e.g., D₂O vs. H₂O) to isolate thermodynamic and kinetic contributions .

Q. What strategies resolve contradictions in enzymatic activity data for this compound deaminases in cancer gene therapy studies?

Discrepancies in enzyme-substrate affinity (e.g., for 5-fluorothis compound) may arise from variations in protein expression systems or assay conditions. Researchers should:

  • Standardize kinetic assays (e.g., Michaelis-Menten parameters under controlled pH/temperature).
  • Validate enzyme purity via SDS-PAGE and mass spectrometry.
  • Cross-reference phylogenetic analyses (e.g., RK9 protein family) to identify conserved catalytic residues . Contradictions in in vitro vs. in vivo activity can be addressed using isotopic labeling to track metabolic pathways .

Q. How can this compound be integrated into non-canonical nucleobase analogs for prebiotic chemistry or antiviral drug development?

Rational design involves molecular docking studies to assess hydrogen-bonding compatibility with natural bases (e.g., pairing with guanine analogs). For prebiotic relevance, researchers use UV-Vis spectroscopy to evaluate photostability under simulated early-Earth conditions. In antiviral contexts, cytotoxicity assays (e.g., IC₅₀ determination in cell lines) and mutational resistance profiling are critical. Structural analogs like 2-amino-4-hydroxypyrimidine require stringent purity controls (≥99% by HPLC) to avoid off-target effects .

Methodological Frameworks

How can the PICOT framework be applied to formulate research questions on this compound’s biomedical applications?

  • Population/Problem: Cancer cells with upregulated deaminase activity.
  • Intervention: 5-fluorothis compound prodrug activation.
  • Comparison: Traditional 5-fluorouracil therapy.
  • Outcome: Tumor regression rates and systemic toxicity.
  • Time: 6-month survival analysis in murine models. This structure ensures focused hypotheses, such as: “Does this compound deaminase expression in glioblastoma cells enhance 5-fluorothis compound conversion to 5-fluorouracil compared to wild-type cells over 72 hours?” .

Q. What experimental design principles ensure reproducibility in this compound-based studies?

  • Detailed Protocols: Document solvent preparation (e.g., deuterated solvents for NMR), crystallization methods, and enzyme assay buffers.
  • Data Transparency: Publish raw spectral data (e.g., ¹⁵N CP-MAS NMR peaks) in supplementary materials.
  • Reagent Validation: Certify this compound purity via third-party vendors and batch-to-batch consistency checks. Journals like Beilstein Journal of Organic Chemistry mandate inclusion of experimental details (e.g., synthesis steps, characterization spectra) to enable replication .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in laboratory environments?

  • PPE: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact (R22, R36).
  • Ventilation: Use fume hoods during synthesis to avoid dust inhalation (H302).
  • Spill Management: Collect solids mechanically; avoid aqueous washdown to prevent environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

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